(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol
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Overview
Description
(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups, followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alkanes or alcohols.
Scientific Research Applications
(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(Benzyloxy)methyl]oxetane
- Methyl (2S)-[(benzyloxy)carbonyl]amino(dimethoxyphosphoryl)ethanoate
- Cyanomethyl (2S)-[(benzyloxy)carbonyl]amino(phenyl)ethanoate
Uniqueness
(2S)-1-(Benzyloxy)-5-methylhexane-2,5-diol is unique due to its specific structural features, including the presence of both benzyloxy and methyl groups along with two hydroxyl groups
Properties
CAS No. |
62396-82-1 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(2S)-5-methyl-1-phenylmethoxyhexane-2,5-diol |
InChI |
InChI=1S/C14H22O3/c1-14(2,16)9-8-13(15)11-17-10-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
SUIYLBMZDWHUKP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(CC[C@@H](COCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C)(CCC(COCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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